CID 117940880

Description

Propriétés

Numéro CAS |

6610-24-8 |

|---|---|

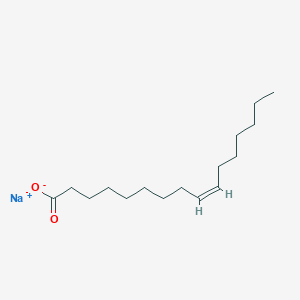

Formule moléculaire |

C16H30NaO2 |

Poids moléculaire |

277.40 g/mol |

Nom IUPAC |

sodium;(Z)-hexadec-9-enoate |

InChI |

InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/b8-7-; |

Clé InChI |

VPPNWOWGOVJMQZ-CFYXSCKTSA-N |

SMILES isomérique |

CCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |

Autres numéros CAS |

6610-24-8 |

Synonymes |

9-cis-Hexadecenoic Acid; n-7 Palmitoleate; Palmitoleate; cis-Palmitoleic Acid |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide palmitoléique (sel de sodium) peut être synthétisé par neutralisation de l’acide palmitoléique avec de l’hydroxyde de sodium. La réaction implique la dissolution de l’acide palmitoléique dans un solvant approprié, tel que l’éthanol, puis l’ajout d’une quantité équimolaire d’hydroxyde de sodium. Le mélange est agité jusqu’à ce que la réaction soit terminée, ce qui entraîne la formation d’acide palmitoléique (sel de sodium).

Méthodes de production industrielle : La production industrielle de l’acide palmitoléique (sel de sodium) implique souvent l’extraction de l’acide palmitoléique à partir de sources naturelles telles que l’huile de pulpe d’argousier. L’acide palmitoléique extrait est ensuite soumis à un processus de cristallisation en deux étapes de solvant et de distillation moléculaire pour atteindre une pureté élevée . L’acide palmitoléique purifié est ensuite neutralisé avec de l’hydroxyde de sodium pour produire de l’acide palmitoléique (sel de sodium).

Types de réactions:

Oxydation : L’acide palmitoléique (sel de sodium) peut subir des réactions d’oxydation, conduisant à la formation de divers produits d’oxydation.

Réduction : Il peut être réduit pour former des acides gras saturés.

Substitution : Il peut participer à des réactions de substitution où les atomes d’hydrogène de la molécule sont remplacés par d’autres atomes ou groupes.

Réactifs et conditions courantes:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs courants comprennent l’hydrogène gazeux en présence d’un catalyseur tel que le palladium.

Substitution : Différents réactifs peuvent être utilisés en fonction de la substitution souhaitée, tels que les halogènes pour les réactions d’halogénation.

Principaux produits formés:

Oxydation : Formation d’hydroperoxydes et d’autres produits d’oxydation.

Réduction : Formation d’acide palmitique.

Substitution : Formation de dérivés halogénés et d’autres produits substitués.

4. Applications de la recherche scientifique

L’acide palmitoléique (sel de sodium) a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour son rôle dans le métabolisme cellulaire et les voies de signalisation.

Médecine : Investigué pour ses effets anti-inflammatoires et d’augmentation de la sensibilité à l’insuline potentiels.

Industrie : Utilisé dans la formulation de cosmétiques et de produits de soins de la peau en raison de ses propriétés hydratantes.

Applications De Recherche Scientifique

Food Industry

Functional Properties:

Sodium palmitoleate is used as an emulsifier and stabilizer in food products. Its ability to improve texture and consistency makes it valuable in formulations such as dressings, sauces, and dairy products.

Health Implications:

Epidemiological studies have suggested that higher levels of palmitoleic acid are associated with a lower risk of type 2 diabetes and metabolic syndrome. This has led to interest in its incorporation into functional foods aimed at improving metabolic health .

| Application | Description |

|---|---|

| Emulsifier | Stabilizes mixtures of oil and water in food products. |

| Health Supplement | Potential benefits for metabolic health. |

Pharmaceuticals

Therapeutic Uses:

Sodium palmitoleate has been investigated for its anti-inflammatory properties. Research indicates that it may modulate lipid metabolism and reduce insulin resistance, making it a candidate for treatments targeting metabolic disorders .

Case Study:

A study on the effects of palmitoleic acid on glucose metabolism demonstrated significant improvements in insulin sensitivity among participants consuming diets enriched with this fatty acid .

| Study Focus | Findings |

|---|---|

| Insulin Sensitivity | Improved insulin response in subjects consuming palmitoleic acid-rich diets. |

Agricultural Applications

Pesticide Formulations:

Sodium palmitoleate is utilized in the formulation of agricultural chemicals as a surfactant that enhances the efficacy of pesticides by improving their adherence to plant surfaces .

Soil Health:

Research has shown that fatty acids like sodium palmitoleate can promote beneficial microbial activity in soil, enhancing nutrient availability and plant growth .

| Application | Description |

|---|---|

| Surfactant | Enhances pesticide effectiveness by improving adherence. |

| Soil Amendment | Promotes beneficial microbial activity. |

Cosmetics and Personal Care

Emollient Properties:

In cosmetics, sodium palmitoleate serves as an emollient that helps to moisturize and soften skin. It is commonly found in lotions, creams, and hair care products.

Stability Agent:

Its use as a stabilizing agent helps maintain the integrity and shelf-life of cosmetic formulations .

| Application | Description |

|---|---|

| Emollient | Provides moisture and softness to skin formulations. |

| Stabilizer | Maintains product consistency and shelf life. |

Industrial Applications

Lubricants and Additives:

Sodium palmitoleate is employed in the manufacturing of lubricants due to its properties that reduce friction and wear. It is also used as an additive in various industrial processes .

Case Study:

Research into the use of fatty acids in lubricants has shown that incorporating sodium palmitoleate can enhance performance metrics such as wear resistance and thermal stability .

| Application | Description |

|---|---|

| Lubricant | Reduces friction in machinery applications. |

| Industrial Additive | Enhances performance characteristics of various products. |

Mécanisme D'action

L’acide palmitoléique (sel de sodium) exerce ses effets par le biais de diverses cibles moléculaires et voies :

Action anti-inflammatoire : Il module l’expression des cytokines inflammatoires telles que le TNF-α, l’IL-1β et l’IL-6, réduisant ainsi l’inflammation.

Sensibilité à l’insuline : Il améliore la sensibilité à l’insuline dans le foie et les muscles squelettiques en activant le PPAR-alpha.

Cicatrisation des plaies : Il accélère la cicatrisation des plaies en favorisant la formation de tissu de granulation et le remodelage.

Composés similaires:

Acide sapiénique : Un autre acide gras monoinsaturé oméga-7 avec des propriétés similaires mais une isomérie de position différente.

Acide hypogéique : Un isomère de position de l’acide palmitoléique produit à partir de la β-oxydation partielle de l’acide oléique.

Unicité : L’acide palmitoléique (sel de sodium) est unique en raison de ses propriétés anti-inflammatoires et d’augmentation de la sensibilité à l’insuline spécifiques, qui ne sont pas aussi prononcées dans d’autres composés similaires. Son rôle dans la cicatrisation des plaies et la santé de la peau le distingue également des autres acides gras .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Table 1: Key Structural and Functional Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position | Functional Group |

|---|---|---|---|---|

| Sodium (Z)-hexadec-9-enoate | C₁₆H₂₉NaO₂ | 278.34 | C9 (Z) | Carboxylate (ionic) |

| Methyl (Z)-hexadec-9-enoate | C₁₇H₃₂O₂ | 268.43 | C9 (Z) | Ester (non-ionic) |

| Ethyl (Z)-hexadec-9-enoate | C₁₈H₃₄O₂ | 282.46 | C9 (Z) | Ester (non-ionic) |

| 3-Hydroxypropane-1,2-diyl dipalmitoleate | C₃₅H₆₂O₅ | 562.85 | C9 (Z) x2 | Diester (non-ionic) |

Key Insights :

- Ionic vs. Non-Ionic: The sodium salt’s carboxylate group enhances water solubility, making it suitable for aqueous systems, whereas methyl/ethyl esters are lipophilic, ideal for organic phases .

- Biological Activity : The dipalmitoleate derivative demonstrates anticancer activity (IC₅₀ = 1.7 μM against ovarian cancer cells) via CB1/FAAH1 modulation, while methyl palmitoleate serves as a flavor compound in food products .

Key Insights :

- Esterification Challenges : Low yields for ethyl esters (19%) reflect side reactions during acid-catalyzed processes, whereas enzymatic methods for methyl esters improve efficiency .

- Neutralization Efficiency : Sodium salt synthesis achieves near-quantitative yields due to straightforward acid-base reactions .

Key Insights :

- Pheromone Specificity : Ethyl esters are critical in pest control, with yeast-engineered strains producing Z9-14Ac (7.3 mg/L) for moth pheromone synthesis .

- Therapeutic Potential: Dipalmitoleate derivatives exhibit dual CB1 agonism and FAAH inhibition, suggesting neuroprotective applications .

Table 4: Hazard Profiles and Precautions

Key Insights :

Activité Biologique

Sodium (Z)-hexadec-9-enoate, also known as sodium palmitoleate, is the sodium salt of palmitoleic acid, a monounsaturated fatty acid with a double bond at the ninth carbon. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₆H₃₃NaO₂

- Molecular Weight : 270.42 g/mol

- Structure : Contains a cis double bond at the ninth carbon position.

Biological Activities

Sodium (Z)-hexadec-9-enoate exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Properties

Research indicates that sodium palmitoleate possesses antimicrobial effects, making it potentially useful in food preservation and as an antibacterial agent. Studies have shown that it can inhibit the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

Sodium (Z)-hexadec-9-enoate has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as obesity and metabolic syndrome, where inflammation plays a critical role .

3. Metabolic Regulation

This compound has been linked to improved metabolic profiles in preclinical studies. It appears to enhance insulin sensitivity and lipid metabolism, which could have implications for managing conditions like type 2 diabetes .

The biological effects of sodium (Z)-hexadec-9-enoate are thought to arise from its interactions with various molecular targets:

- Enzyme Modulation : It may inhibit specific enzymes involved in lipid metabolism and inflammation.

- Receptor Interaction : The compound can interact with receptors that regulate metabolic processes, including peroxisome proliferator-activated receptors (PPARs) which are crucial for fatty acid metabolism .

Case Studies and Research Findings

Several studies have explored the biological activities of sodium (Z)-hexadec-9-enoate:

Study 1: Antimicrobial Activity

A study demonstrated that sodium palmitoleate showed significant antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 16 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Study 2: Anti-inflammatory Effects

In vitro experiments revealed that sodium (Z)-hexadec-9-enoate reduced the secretion of pro-inflammatory cytokines in adipocytes exposed to lipopolysaccharides (LPS). This suggests a potential role in managing obesity-related inflammation .

Study 3: Metabolic Benefits

A research study on mice indicated that supplementation with sodium palmitoleate improved insulin sensitivity and reduced body fat accumulation compared to control groups. The findings suggest its potential as a dietary supplement for metabolic health .

Comparative Analysis with Similar Compounds

The table below compares sodium (Z)-hexadec-9-enoate with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Palmitoleic Acid | C₁₆H₃₂O₂ | Natural fatty acid; important for cell membranes |

| Methyl Palmitoleate | C₁₆H₃₄O₂ | Methyl ester form; used in biodiesel production |

| Oleic Acid | C₁₈H₃₄O₂ | Contains a double bond at position 9; widely found in olive oil |

| Linoleic Acid | C₁₈H₃₄O₂ | Polyunsaturated fatty acid; essential nutrient |

Sodium (Z)-hexadec-9-enoate is distinguished by its specific cis configuration at the ninth carbon, influencing its biological properties and enhancing its solubility and bioavailability compared to other fatty acids .

Q & A

Advanced Research Question

- Replication : Repeat experiments with both (R)- and (S)-enantiomers, as biological systems may exhibit stereoselectivity .

- Ecological variables : Test under varying temperatures, humidity, and pheromone competitor presence to identify confounding factors .

- Analytical validation : Use chiral HPLC to confirm enantiomeric purity and rule out contamination .

What statistical approaches are suitable for meta-analyses of Sodium (Z)-hexadec-9-enoate studies?

Advanced Research Question

- Literature search : Employ systematic review frameworks (e.g., PRISMA) with keywords like "palmitoleic acid sodium" and "Zygaenidae pheromones" .

- Heterogeneity assessment : Use Cochran’s Q-test or I² statistics to evaluate variability across studies (e.g., differences in synthesis methods or bioassay designs) .

- Dose-response analysis : Apply random-effects models if studies report varying concentrations .

How can thermodynamic properties of Sodium (Z)-hexadec-9-enoate be experimentally determined?

Advanced Research Question

- Calorimetry : Measure enthalpy changes via differential scanning calorimetry (DSC) during saponification or hydrolysis .

- Computational modeling : Use density functional theory (DFT) to predict reaction thermochemistry, cross-referenced with methyl ester data (e.g., ΔrH° for hydrogenation reactions) .

What analytical techniques are optimal for quantifying Sodium (Z)-hexadec-9-enoate in complex matrices?

Basic Research Question

- Chromatography : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methylation) for volatile analysis .

- Spectroscopy : UV-Vis spectroscopy at 200–300 nm to detect conjugated double bonds in the Z-configuration .

How can researchers mitigate biases in studies on Sodium (Z)-hexadec-9-enoate’s environmental impact?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.